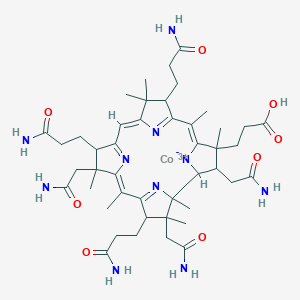![molecular formula C20H17N3O5S B227458 2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. It has been synthesized using various methods and has shown promising results in different scientific studies. In
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that it modulates the expression of certain genes that are involved in the inflammatory response. Furthermore, it has been suggested that it acts as an antioxidant, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, it has been shown to reduce oxidative stress and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its potential as a multi-targeted agent. It has shown promise in various fields of scientific research, which makes it a versatile compound for studying different biological processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are used in lab experiments. However, one of the limitations of using compound X is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for research on compound X. One direction is to further investigate its potential as an anticancer agent. Specifically, more studies are needed to determine its efficacy and safety in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Another direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to determine its efficacy and safety as an antimicrobial agent and as a potential treatment for neurodegenerative diseases. Finally, more research is needed to optimize the synthesis method of compound X to improve its yield and purity.
Méthodes De Synthèse
The synthesis of compound X has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-(2-aminoethyl)isoindoline-1,3-dione with 2-(2-bromoethyl)-5-(2-methoxyanilino)-1,3-thiazolidine-4-one. This reaction results in the formation of compound X in good yields. Other methods involve the use of different starting materials and reaction conditions. However, the yield and purity of the final product vary depending on the method used.
Applications De Recherche Scientifique
Compound X has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promise as an anti-inflammatory agent, and it has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Moreover, compound X has been studied for its potential as an antimicrobial agent and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C20H17N3O5S |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17N3O5S/c1-28-15-9-5-4-8-14(15)21-16-19(26)23(20(27)29-16)11-10-22-17(24)12-6-2-3-7-13(12)18(22)25/h2-9,16,21H,10-11H2,1H3 |
Clé InChI |
LPURHRFBEJQKRY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
SMILES canonique |
COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
![N-(3-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227423.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)
![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

